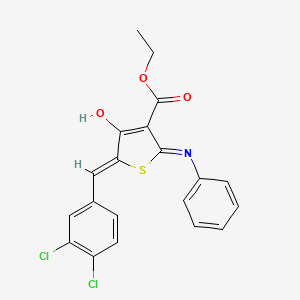![molecular formula C17H18ClNO3 B6050974 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B6050974.png)
2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide, also known as ACPA, is a synthetic compound that belongs to the family of cannabinoids. It was first synthesized in 1999 by Pfizer, and since then, it has been used in various scientific research studies to explore its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide has been extensively studied for its potential therapeutic applications in various fields, including neurology, pain management, and cancer research. In neurology, 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pain management, 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to have analgesic effects and may be useful in the treatment of chronic pain. In cancer research, 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer therapies.
Wirkmechanismus
2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide acts on the endocannabinoid system by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This binding activates various signaling pathways that regulate a wide range of physiological processes, including pain perception, inflammation, and cell growth. 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to have a high affinity for the CB1 receptor and a moderate affinity for the CB2 receptor.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to have a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, neuroprotective, and anti-cancer effects. 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to reduce pain perception in animal models of neuropathic pain and inflammatory pain. 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide has several advantages for use in lab experiments, including its high potency, selectivity, and stability. 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide has several limitations, including its low solubility in water and its potential for off-target effects. Researchers must carefully control the concentration and dosing of 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide to avoid these potential issues.
Zukünftige Richtungen
There are several future directions for research on 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide, including the development of new analogs with improved pharmacokinetic properties and the exploration of its potential therapeutic applications in various diseases. In addition, further studies are needed to better understand the mechanism of action of 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide and its potential side effects. Finally, 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide may have potential applications in the development of new drug delivery systems and nanotechnology-based therapies.
Synthesemethoden
The synthesis of 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide involves several steps, including the reaction of 2-chlorophenol with ethyl magnesium bromide to form 2-chlorophenyl ethyl ether, which is then reacted with 4-methoxyphenylacetic acid to form 2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide. The final product is obtained after purification and isolation.
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-21-14-8-6-13(7-9-14)10-11-19-17(20)12-22-16-5-3-2-4-15(16)18/h2-9H,10-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOZLTKLTPKZEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-nitro-N-[2,2,2-trichloro-1-({[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B6050891.png)

![N-(3-chlorophenyl)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6050904.png)

![(2,5-difluorophenyl){1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone](/img/structure/B6050929.png)
![2-(2-methoxyethyl)-6-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6050933.png)
![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-3-nitrobenzenesulfonohydrazide](/img/structure/B6050941.png)
![5-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6050956.png)
![2,4-dimethoxy-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6050963.png)

![2-bromo-N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B6050975.png)
![4-(acetylamino)-N-{4-[(acetylamino)sulfonyl]phenyl}benzamide](/img/structure/B6050979.png)
![ethyl 4-[2-(2-chlorobenzyl)-4-morpholinyl]-1-piperidinecarboxylate](/img/structure/B6050985.png)
![2-phenyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6050996.png)